Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with appropriate carboxylate precursors under controlled conditions. One common method includes the use of methyl 2-chlorobenzo[d]thiazole-4-carboxylate as a starting material, which undergoes nucleophilic substitution with methoxyamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- 2-methoxy-4-methyl-thiazole-5-carboxylic acid
Uniqueness
Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O3S |
---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
methyl 2-amino-6-methoxy-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-14-5-3-6(9(13)15-2)8-7(4-5)16-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
NOGRCFNAGABAAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Origin of Product |
United States |
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